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Compound of Interest

Compound Name:
1-(4-Phenyl-4-piperidyl)propan-1-

one hydrochloride

CAS No.: 15847-64-0

Cat. No.: B104978

Get Quote

As an application scientist, I emphasize that selecting a core intermediate is never arbitrary; it

is dictated by the target's binding pocket. The utility of CAS 15847-64-0 stems from its three-

dimensional pharmacophore:

The Basic Piperidine Nitrogen: At physiological pH, this secondary amine is protonated,

allowing it to form a critical salt bridge with conserved aspartate residues (e.g., Asp3.32) in

the transmembrane domains of many aminergic and peptidergic GPCRs.

The C4-Phenyl Ring: This provides a rigid, lipophilic anchor that engages in

stacking or hydrophobic interactions within the receptor's binding pocket, stabilizing the
ligand-receptor complex.

The C4-Propionyl Group: The ketone acts as a hydrogen bond acceptor, while the alpha-

protons can be enolized for further synthetic elaboration. This vector is crucial for extending

the molecule into auxiliary binding pockets to achieve receptor subtype selectivity.
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Core Research Applications
CAS 15847-64-0 is primarily utilized as a building block in three major therapeutic areas:

Metabotropic Glutamate Receptor (mGluR) Agonists: Modulating mGluRs is a promising

strategy for treating neurological and psychiatric disorders. CAS 15847-64-0 is used to

synthesize pyrazolone-bearing mGluR potentiators[2]. The piperidine nitrogen is typically

alkylated to attach the pyrazolone pharmacophore, creating a molecule that allosterically

modulates glutamate signaling[2].

Melanocortin Receptor (MCR) Ligands: MCRs (MC1R to MC5R) regulate diverse

physiological processes, from skin pigmentation to obesity and inflammation. Derivatizing the

piperidine core of CAS 15847-64-0 allows researchers to synthesize highly specific MCR

modulators[3]. For instance, N-Boc protection of the piperidine enables selective

functionalization of the ketone, a necessary step in building complex MCR antagonists[3].

Growth Hormone Secretagogues: In cardiovascular research, particularly for congestive

heart failure, growth hormone secretagogues are synthesized by coupling CAS 15847-64-0

with various dipeptides or imidazole derivatives via amide bond formation[4].

Experimental Methodologies & Self-Validating
Protocols
To ensure scientific integrity, the following protocols detail the foundational reactions involving

CAS 15847-64-0. Each step includes the mechanistic causality behind the experimental

choices.

Protocol A: N-Alkylation for mGluR Ligand Synthesis Objective: Couple CAS 15847-64-0 with

an electrophilic pyrazolone intermediate. Causality: The hydrochloride salt of the piperidine

must be neutralized to liberate the nucleophilic secondary amine. A mild inorganic base in a

polar aprotic solvent ensures rapid

kinetics while minimizing side reactions.

Preparation: Suspend 36 mg (0.140 mmol) of CAS 15847-64-0 in 2 mL of anhydrous

acetonitrile[2].
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Base Addition: Add 45 mg (0.328 mmol, ~2.3 eq) of finely powdered potassium carbonate (

)[2]. Scientist's Note: The excess base acts both to neutralize the HCl salt and to scavenge
the acid generated during the subsequent alkylation, preventing the protonation of the amine
which would halt the reaction.

Coupling: Introduce the electrophilic reagent (e.g., a functionalized alkyl halide) and stir the

mixture at room temperature, monitoring via TLC/LC-MS until the starting material is

consumed.

Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify

via flash chromatography to yield the target mGluR agonist (typical yield ~45%)[2].

Protocol B: N-Boc Protection for MCR Ligand Elaboration Objective: Temporarily mask the

secondary amine to allow selective chemistry at the C4-propionyl group. Causality:

Triethylamine (

) acts as an organic base to free the amine and catalyze the reaction with di-tert-butyl
dicarbonate (

). Dichloromethane (DCM) is chosen as a non-polar, aprotic solvent that readily dissolves the
reactants and intermediate species.

Preparation: Dissolve 500 mg (1.97 mmol) of CAS 15847-64-0 in 5 mL of anhydrous DCM[3].

Activation: Add 0.7 mL (4.93 mmol, 2.5 eq) of

[3]. Stir for 5 minutes to ensure complete free-basing.

Protection: In a separate vial, dissolve 470 mg (2.17 mmol, 1.1 eq) of

in 5 mL of DCM[3]. Add this solution dropwise to the reaction mixture.

Reaction: Stir the mixture for 2 hours at room temperature[3]. Scientist's Note: The evolution

of

gas is a self-validating physical indicator that the acylation is actively proceeding.

Workup: Wash the organic layer with saturated aqueous
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, followed by brine. Dry over

, filter, and concentrate to yield 1-tert-butyl 4-phenyl-4-propionylpiperidine-1-carboxylate.

Quantitative Data Summary
The following table summarizes the key reaction parameters and outcomes for the protocols

described above, providing a quick reference for synthetic planning.

Target
Application

Reagents /
Electrophile

Base /
Solvent

Time / Temp
Typical
Yield

Ref

mGluR

Agonist

Pyrazolone

alkyl halide / Acetonitrile 12-24 h / RT ~45% [2]

MCR

Modulator

Di-tert-butyl

dicarbonate

/

Dichlorometh

ane

2 h / RT >85% [3]

GH

Secretagogu

e

Imidazole-

carboxylic

acid

, EDC, HOBt

/ DMF
12 h / RT ~76% [4]

Mechanistic Visualization
The diagram below illustrates the divergent synthetic workflows and subsequent

pharmacological targeting of CAS 15847-64-0 derivatives.
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Divergent synthetic workflows of CAS 15847-64-0 and their downstream pharmacological

targets.

References
PubChem Compound Summary for CID 197940: 1-(4-Phenylpiperidin-4-yl)propan-1-one.

National Center for Biotechnology Information. URL: [Link]

Pyrazolone compounds as metabotropic glutamate receptor agonists for the treatment of
neurological and psychiatric disorders: Mutel, V., et al. World Intellectual Property
Organization (WO2006071730A1).
Melanocortin receptor ligands: Dooley, C., et al. United States Patent and Trademark Office
(US8877968B2).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b104978/docs?utm_src=pdf-body-img#structural-rationale-and-causality-in-drug-design
https://pubchem.ncbi.nlm.nih.gov/compound/197940
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104978?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Congestive heart failure treatment: Macor, J. E., et al. European Patent Office
(EP0898963A2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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